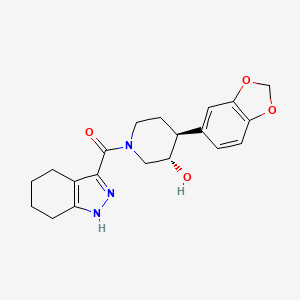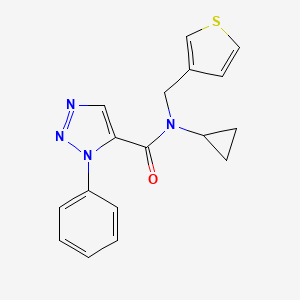![molecular formula C18H24N4O B3811394 1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B3811394.png)
1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine
Vue d'ensemble
Description
1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine, also known as MPMP, is a chemical compound that has recently gained attention in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) isoform, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine exerts its pharmacological effects by selectively inhibiting the PKC isoform. PKC is a family of serine/threonine kinases that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine has been shown to have various biochemical and physiological effects. In cancer cells, 1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine can induce cell cycle arrest and apoptosis by inhibiting PKC-mediated signaling pathways. In animal models of diabetes, 1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine can improve glucose tolerance and insulin sensitivity by enhancing insulin signaling and reducing inflammation. Furthermore, 1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine can reduce myocardial infarction size and improve cardiac function by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which allows for the specific modulation of PKC-mediated signaling pathways. Furthermore, 1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, 1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in cell culture experiments. In addition, 1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine can be difficult to synthesize and purify, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for 1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine research. One potential direction is to further investigate its anticancer properties and its potential as an anticancer agent. Another potential direction is to explore its antidiabetic properties and its potential as an antidiabetic agent. Furthermore, future research could investigate its cardioprotective properties and its potential as a cardioprotective agent. Finally, future research could focus on developing more efficient synthesis methods for 1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine and improving its solubility and availability for research purposes.
Conclusion:
In conclusion, 1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases. It is a potent and selective inhibitor of PKC, which allows for the specific modulation of PKC-mediated signaling pathways. 1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine has shown promising results in various animal models of cancer, diabetes, and cardiovascular diseases, indicating its potential as an anticancer, antidiabetic, and cardioprotective agent. However, further research is needed to fully understand its mechanism of action and therapeutic potential.
Applications De Recherche Scientifique
1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine has been extensively studied in scientific research due to its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In addition, 1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, indicating its potential as an antidiabetic agent. Furthermore, 1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine has been shown to have a cardioprotective effect by reducing myocardial infarction size and improving cardiac function in animal models of ischemia-reperfusion injury.
Propriétés
IUPAC Name |
1-methyl-N-[[2-(6-methylpyridin-3-yl)oxypyridin-3-yl]methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-14-5-6-17(13-20-14)23-18-15(4-3-9-19-18)12-21-16-7-10-22(2)11-8-16/h3-6,9,13,16,21H,7-8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBNBXUGZFTOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=CC=N2)CNC3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-methoxypiperidine](/img/structure/B3811312.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(methylthio)propanamide](/img/structure/B3811321.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinol](/img/structure/B3811345.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B3811348.png)
![3-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-N-pyridin-3-ylpropanamide](/img/structure/B3811352.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B3811359.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B3811364.png)
![7-(3-methoxybenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3811375.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B3811380.png)
![1-methyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinecarboxamide](/img/structure/B3811384.png)

![[3-(1-methoxypropyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3811401.png)
![2-methyl-8-[(1-propyl-1H-imidazol-2-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3811407.png)
